4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
Overview
Description
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring.
Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization. One common method includes the reaction of 2-nitroaniline with glyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and subsequent carboxylation .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s quinoxaline core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- Quinoxaline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- Quinoline derivatives
Comparison: Compared to these similar compounds, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and oxo groups enhances its reactivity and potential for functionalization .
Properties
IUPAC Name |
4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOALWGDACGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512555 | |
Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-42-7 | |
Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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